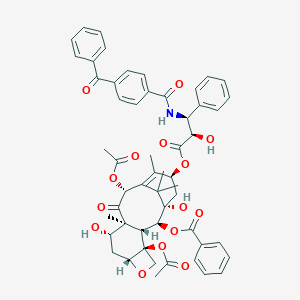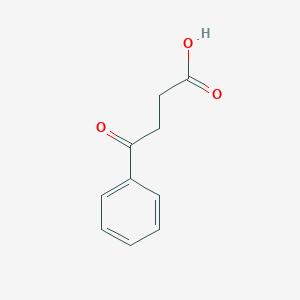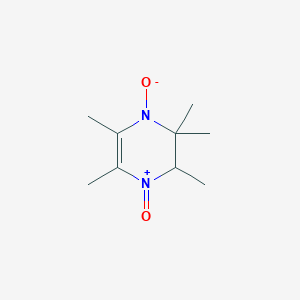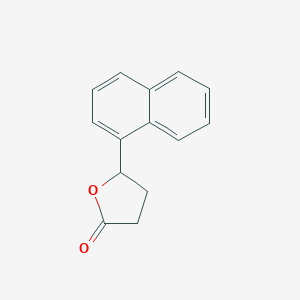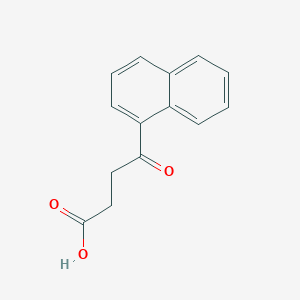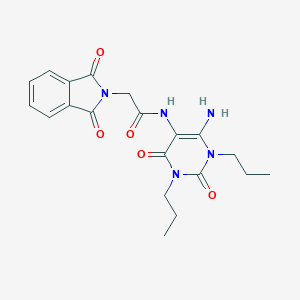
2H-Isoindole-2-acetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-1,3-d
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Isoindole-2-acetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-1,3-d is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2H-Isoindole-2-acetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-1,3-d is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of enzymes that are involved in the synthesis of nucleic acids, which are essential for the growth and division of cancer cells.
Effets Biochimiques Et Physiologiques
Studies have shown that 2H-Isoindole-2-acetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-1,3-d has several biochemical and physiological effects. The compound has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells. The compound has also been found to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2H-Isoindole-2-acetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-1,3-d in lab experiments is its potential as a new drug candidate. The compound has been shown to exhibit antitumor activity, making it a promising candidate for the treatment of cancer. Additionally, the compound has been found to have antimicrobial and antifungal properties, which can be useful in the development of new antibiotics.
However, there are also limitations to using this compound in lab experiments. One of the main limitations is the lack of understanding of its mechanism of action. Additionally, the compound may have potential side effects that need to be further investigated before it can be used as a drug.
Orientations Futures
There are several future directions for the research of 2H-Isoindole-2-acetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-1,3-d. One direction is to further investigate its mechanism of action and potential side effects. Another direction is to explore its potential applications in the treatment of other diseases, such as inflammatory diseases. Additionally, researchers can investigate the compound's potential as a starting point for the development of new drugs with improved efficacy and safety profiles.
Conclusion
2H-Isoindole-2-acetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-1,3-d is a chemical compound with potential applications in various scientific research fields, particularly in the development of new drugs. The compound has been shown to exhibit antitumor, antifungal, and antimicrobial properties. However, there are limitations to using this compound in lab experiments, including the lack of understanding of its mechanism of action and potential side effects. Further research is needed to fully explore the potential of this compound in various scientific research fields.
Méthodes De Synthèse
The synthesis of 2H-Isoindole-2-acetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-1,3-d involves the reaction of 2-acetylamino benzoic acid with 2,4,5-tripropyl-3,6-dihydropyrimidine-1,4-dione in the presence of acetic anhydride and acetic acid. The reaction yields the desired compound, which can be purified using column chromatography.
Applications De Recherche Scientifique
2H-Isoindole-2-acetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-1,3-d has potential applications in various scientific research fields. One of the primary applications is in the development of new drugs. The compound has been shown to exhibit antitumor activity, making it a potential candidate for the treatment of cancer. Additionally, it has been found to have antifungal and antimicrobial properties, which can be useful in the development of new antibiotics.
Propriétés
Numéro CAS |
155930-19-1 |
|---|---|
Nom du produit |
2H-Isoindole-2-acetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-1,3-d |
Formule moléculaire |
C20H23N5O5 |
Poids moléculaire |
413.4 g/mol |
Nom IUPAC |
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide |
InChI |
InChI=1S/C20H23N5O5/c1-3-9-23-16(21)15(19(29)24(10-4-2)20(23)30)22-14(26)11-25-17(27)12-7-5-6-8-13(12)18(25)28/h5-8H,3-4,9-11,21H2,1-2H3,(H,22,26) |
Clé InChI |
YAFHJPHKPDVLOO-UHFFFAOYSA-N |
SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)N |
SMILES canonique |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)N |
Synonymes |
2H-Isoindole-2-acetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-1,3-dihydro-1,3-dioxo- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



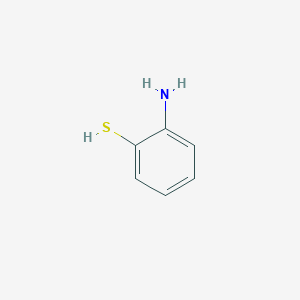
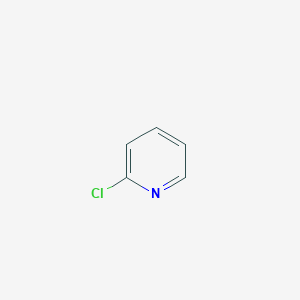


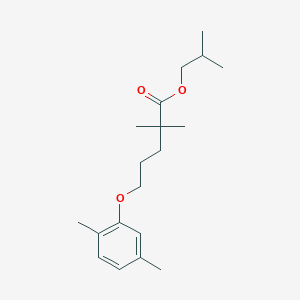

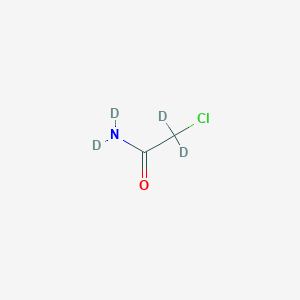
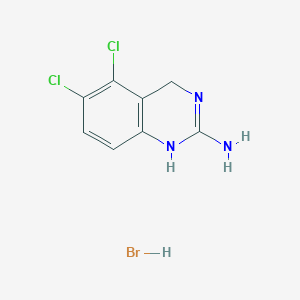
![(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]](/img/structure/B119455.png)
